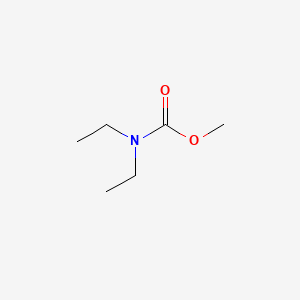

Methyl diethylcarbamate

Description

Context within the Field of Organic Carbamate (B1207046) Chemistry

Organic carbamates, also known as urethanes, are a class of organic compounds that feature a carbamate functional group, which is an ester of carbamic acid. nih.gov Structurally, the carbamate functionality is characterized by its relation to both amide and ester features, which imparts a unique chemical stability. nih.govpharmaffiliates.com This stability, along with the ability to permeate cell membranes, has made carbamates a significant area of study in organic and medicinal chemistry. nih.gov

Carbamates are not only found in numerous therapeutic agents and prodrugs but also play a crucial role in various industrial applications. nih.govpharmaffiliates.com They are widely used as starting materials and intermediates in the chemical and paint industries, as well as in the formulation of pesticides, fungicides, and herbicides. nih.gov Furthermore, the carbamate group serves as an effective protecting group for amines and amino acids in the intricate processes of organic synthesis and peptide chemistry. nih.govcaymanchem.com The amide resonance within the carbamate structure has been a subject of detailed experimental and theoretical investigation, providing insights into the rotational barriers of the C–N bond. nih.gov

Academic Significance of Methyl Diethylcarbamate as a Chemical Intermediate

This compound, with the chemical formula C₆H₁₃NO₂, is a specific member of the organic carbamate family. nih.gov While extensive research on this particular compound is not widely documented, its significance as a chemical intermediate can be inferred from the general reactivity and utility of carbamates in organic synthesis.

As an unsymmetrical carbamate, this compound possesses distinct reactive sites that make it a potentially valuable building block. The presence of both a methyl ester group and a diethylamino group allows for selective transformations. For instance, it can be utilized in reactions that introduce a diethylamino moiety into a target molecule.

The synthesis of carbamates, in general, has been a focus of methodological development in organic chemistry. nih.gov Traditional methods often involved the use of hazardous reagents like phosgene (B1210022). chemicalbook.com However, modern approaches have shifted towards safer and more environmentally benign alternatives, such as the use of dimethyl carbonate or the direct utilization of carbon dioxide. chemicalbook.comchemicalbook.com The synthesis of this compound would likely follow these more contemporary synthetic routes.

While specific, large-scale applications of this compound as an intermediate are not prominent in the literature, its structural motifs are found in more complex molecules. The principles of its synthesis and reactivity are integral to the broader understanding and application of carbamate chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl N,N-diethylcarbamate |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 4652-44-2 |

Data sourced from PubChem CID 78384 nih.gov

Evolution of Research Perspectives on Carbamate Compounds

The scientific community's interest in carbamate compounds has evolved significantly over the years. Initially recognized for their applications in agriculture as pesticides, research has increasingly shifted towards their role in medicinal chemistry and drug design. nih.govresearchgate.net The discovery that the carbamate group can act as a stable and effective surrogate for the peptide bond has been a major driver of this evolution. nih.gov This has led to the incorporation of the carbamate moiety into a wide array of therapeutic agents, including those for cancer, epilepsy, and various viral infections. pharmaffiliates.comresearchgate.net

Research has also focused on the metabolic stability of carbamates. The rate at which the carbamate group is hydrolyzed is a critical factor in determining the efficacy and duration of action of carbamate-containing drugs and prodrugs. nih.gov This has spurred investigations into the structure-activity relationships that govern their metabolic pathways.

Furthermore, the environmental impact of carbamate-based pesticides has led to research into their degradation and the development of more sustainable alternatives. prepchem.com The shift towards "green chemistry" has also influenced the synthetic methodologies for carbamates, with a growing emphasis on avoiding toxic reagents and minimizing waste. chemicalbook.com This evolution reflects a broader trend in chemical research towards developing compounds and processes that are not only effective but also safe for human health and the environment.

Structure

3D Structure

Properties

CAS No. |

4652-44-2 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl N,N-diethylcarbamate |

InChI |

InChI=1S/C6H13NO2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 |

InChI Key |

VAGMFMWZIMXAGK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Diethylcarbamate

Traditional Approaches to Carbamate (B1207046) Synthesis

Traditional methods for synthesizing carbamates have been foundational in organic chemistry, often relying on highly reactive and hazardous reagents.

A primary traditional route to carbamates involves the reaction of an amine with a chloroformate derivative. organic-chemistry.org In the case of methyl diethylcarbamate, the synthesis is achieved through the nucleophilic substitution reaction between diethylamine (B46881) and methyl chloroformate. Methyl chloroformate is typically prepared by reacting methanol (B129727) with an excess of phosgene (B1210022). google.comgoogle.com The subsequent reaction with diethylamine proceeds readily, with the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, typically neutralized by a second equivalent of the amine or an added base, to yield the final this compound product and a hydrochloride salt. This method, while effective, utilizes hazardous materials like phosgene in the creation of the chloroformate precursor. organic-chemistry.org

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a versatile reaction for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate is thermally or photochemically decomposed, leading to a concerted rearrangement where an alkyl or aryl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, forming an isocyanate. wikipedia.orglibretexts.org

To synthesize a carbamate, this isocyanate is then "trapped" by an alcohol. wikipedia.orgorgsyn.org For the synthesis of a molecule like this compound, the strategy would involve generating ethyl isocyanate. This isocyanate, when reacted with methanol, would yield methyl ethylcarbamate, not the target molecule directly. A more tailored approach would be required, potentially involving a different set of precursors to generate the desired diethyl-substituted product. The significance of the Curtius rearrangement lies in its utility for creating the core carbamate structure from an acid precursor through an isocyanate, a principle widely applied in organic synthesis. nih.gov

Contemporary and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the use of safer reagents, improved atom economy, and environmentally benign processes. These principles have been applied to develop advanced pathways for carbamate synthesis.

Utilizing carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock is a cornerstone of green chemistry. In carbamate synthesis, CO₂ can react directly with an amine to form a carbamic acid intermediate. d-nb.infoacs.org This reaction is typically reversible and often requires a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to proceed efficiently. organic-chemistry.orgacs.org The carbamic acid formed from the reaction of diethylamine and CO₂ is then esterified to produce the final carbamate. This can be achieved through various methods, including a Mitsunobu reaction where the carbamic acid reacts with an alcohol activated by Mitsunobu reagents. acs.org Alternatively, a three-component coupling involving an amine, CO₂, and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org These methods avoid the use of phosgene and represent a safer, more sustainable approach to carbamate production. nih.gov

A widely adopted green alternative to chloroformate chemistry is the aminolysis of dialkyl carbonates. researchgate.net Dimethyl carbonate (DMC) is a non-toxic, environmentally friendly reagent used as a substitute for phosgene. researchgate.net The synthesis of this compound can be achieved by the direct reaction of diethylamine with dimethyl carbonate. The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the carbonate, leading to the displacement of a methoxide (B1231860) leaving group, which then forms methanol. This process is often catalyzed to improve reaction rates and yields. researchgate.netresearchgate.net Studies have investigated the influence of various catalysts and reaction conditions on the efficiency of this transformation. researchgate.net

Table 1: Synthesis of Carbamates via Aminolysis of Carbonates This table presents representative data on the catalyzed reaction of amines with dialkyl carbonates, illustrating the general conditions applicable for synthesizing carbamates like this compound.

| Amine | Carbonate | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylethylamine | Dimethyl Carbonate | Zn(OAc)₂ (10%) | 60 | 24 | >95 | researchgate.net |

| Benzylamine | Dimethyl Carbonate | Zn(OAc)₂ (10%) | 60 | 24 | >95 | researchgate.net |

| Dibutylamine | Dimethyl Carbonate | Zn(OAc)₂ (10%) | 60 | 24 | 40 | researchgate.net |

This pathway is highly atom-efficient, with methanol being the only significant byproduct, making it a preferred industrial method for cleaner carbamate production. researchgate.net

Another important sustainable route involves the use of urea (B33335) as a nitrogen and carbonyl source. Specifically, methyl carbamate, a key precursor for other carbamates through transesterification, can be synthesized directly from the reaction of urea and methanol. wikipedia.orgresearchgate.net This reaction, known as urea methanolysis, produces methyl carbamate and ammonia. wikipedia.org The process can be significantly enhanced with catalysts to achieve high conversion and selectivity under moderate conditions. google.com This method provides a non-phosgene route to a versatile carbamate intermediate, which can then be used in subsequent reactions to produce a variety of other carbamate products. lincoln.ac.uk

Table 2: Catalytic Synthesis of Methyl Carbamate from Urea and Methanol This table details the results from a patented method for producing the precursor methyl carbamate, highlighting the efficiency of modern catalytic systems.

| Reactants | Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Urea Conversion (%) | Methyl Carbamate Yield (%) | Reference |

| Urea, Methanol | Ni₅Ca₅(PO₄)₆F₂ | 130 | 0.6 (CO₂) | 6 | 99.8 | 98.8 | google.com |

Catalytic Strategies in this compound Synthesis

The synthesis of carbamates, including this compound, is heavily reliant on catalytic processes that can dictate the reaction's efficiency, selectivity, and environmental impact. Modern approaches leverage homogeneous, heterogeneous, and specialized precursor-based catalytic systems to optimize the formation of the carbamate functional group.

Homogeneous Catalysis in Carbamate Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages for fine chemical synthesis due to its high selectivity and activity under mild reaction conditions. youtube.com In this approach, transition metal complexes, often featuring precisely designed ligands, act as the catalytic species in a solvent that dissolves the reactants. youtube.comnih.gov The entire process can be represented by a catalytic cycle, which begins with the reaction of the catalyst with a reactant, proceeds through one or more intermediate steps, and concludes with the release of the product and regeneration of the catalyst. youtube.com

The key benefits of this methodology include:

High Selectivity: The ability to tune the electronic and steric properties of the catalyst's ligands allows for exquisite control over the reaction, minimizing the formation of byproducts. youtube.com

Mild Conditions: Many homogeneous catalysts operate effectively at lower temperatures and pressures, reducing energy consumption. nih.gov

Mechanistic Insight: The soluble nature of the catalyst allows for detailed spectroscopic studies, providing a deeper understanding of the reaction mechanism at a molecular level. nih.gov

However, a significant drawback of homogeneous catalysis is the challenge associated with separating the catalyst from the reaction products, which can complicate purification and lead to catalyst loss. youtube.com

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), presents a practical and robust alternative for industrial-scale production. google.com A primary advantage is the ease of catalyst separation from the product mixture, which simplifies downstream processing and allows for catalyst recycling and reuse over multiple cycles. google.comsemanticscholar.org

Research into the analogous synthesis of diethyl carbonate (DEC) from ethyl carbamate and ethanol (B145695) has highlighted the efficacy of cost-effective, solid-supported catalysts. semanticscholar.orgrsc.org For instance, magnesium oxide (MgO) supported on gamma-alumina (γ-Al₂O₃) has demonstrated significant potential. semanticscholar.orgrsc.orgnih.gov These materials are prepared via simple impregnation methods and can be used in both batch and continuous-flow reactors. semanticscholar.orgnih.gov The catalytic activity is often linked to the basic sites on the catalyst surface. rsc.org

Table 1: Performance of 10% MgO/γ-Al₂O₃ Catalyst in Diethyl Carbonate Synthesis

| Reactor Type | EC Conversion (%) | DEC Yield (%) | DEC Selectivity (%) |

|---|---|---|---|

| Batch Reactor | 41.8 | 30.4 | Not specified |

| Fixed-Bed Reactor (Optimized) | Not specified | 52.1 | 93.8 |

Data sourced from studies on diethyl carbonate synthesis, an analogous process. rsc.org

The reusability of such catalysts is a key feature for sustainable production. Studies have shown that a 10% MgO/γ-Al₂O₃ catalyst can be recycled and reused for at least five cycles without a significant loss in activity. semanticscholar.org This stability reduces waste and lowers operational costs, making heterogeneous systems highly attractive for the efficient production of carbamates. google.comsemanticscholar.org

Metal-Carbamate Complex Precursors in Synthesis

A sophisticated strategy involves the use of pre-formed metal-carbamate complexes as highly reactive precursors. rsc.org These complexes, such as those involving copper(II) or zirconium(IV), are typically synthesized from a metal salt, an amine (like diethylamine), and carbon dioxide. rsc.orgresearchgate.net The resulting metal-carbamato species, for example, Zr(O₂CNEt₂)₄, are often highly reactive. rsc.org

Their utility stems from the ability to readily release carbon dioxide and the amine when they react with other molecules, such as protic species. rsc.org This reactivity has been effectively demonstrated in the synthesis of metal-organic frameworks (MOFs), where the metal-carbamate complex serves as an efficient source for the metal nodes of the framework. rsc.org This approach could be adapted for this compound synthesis, where the controlled release of the carbamate moiety or its components could drive the desired reaction forward under mild conditions.

Process Optimization and Reaction Engineering for this compound Production

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. rsc.org In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org

Key benefits include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Scalability: Production capacity can be easily increased by running the system for longer periods or by operating multiple reactors in parallel. rsc.org

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer impurities. nih.gov

Technologies like vortex fluidic devices (VFDs) and packed-bed reactors are well-suited for such processes. rsc.orgnih.gov A VFD can achieve high yields in short residence times through rapid micromixing and high shear stress. rsc.org Packed-bed reactors, often filled with a solid heterogeneous catalyst, are particularly effective for continuous industrial production, demonstrating excellent performance and stability over extended periods of operation. nih.gov

Reactor Design and Performance Studies

The choice of reactor is a cornerstone of chemical process design. For catalytic reactions relevant to this compound synthesis, both batch and continuous reactors are employed, with a clear trend towards continuous systems for large-scale manufacturing. semanticscholar.orgnih.gov

Batch Reactors: These are stirred tanks where reactants are loaded, the reaction proceeds, and then the products are discharged. While versatile for smaller scales, they can suffer from batch-to-batch variability and less efficient heat transfer.

Fixed-Bed Reactors: In this continuous design, a solid catalyst is packed into a column, and the fluid reactants flow through it. This configuration is highly efficient for heterogeneously catalyzed reactions, as demonstrated in the analogous synthesis of diethyl carbonate, where a shift from a batch to a fixed-bed reactor significantly boosted the product yield. semanticscholar.orgrsc.org

Table 2: Comparison of Reactor Performance in an Analogous Carbamate Synthesis

| Feature | Batch Reactor | Fixed-Bed Reactor |

|---|---|---|

| Operation Mode | Discontinuous | Continuous |

| Catalyst Handling | Slurry, requires separation (e.g., filtration) | Stationary packed bed, simple separation |

| Process Control | Less precise, potential for hotspots | Excellent control over temperature and residence time |

| Relative Yield | Lower | Higher under optimized conditions rsc.org |

This table presents a generalized comparison based on principles from analogous chemical processes. semanticscholar.orgrsc.org

Furthermore, advanced process design involves techno-economic analysis and modeling to optimize the entire system. h2news.cl This can include integrating reactors with separation units, such as in a reactive distillation column, to remove products as they form and drive the reaction equilibrium forward. h2news.cl Such comprehensive engineering studies are essential for designing a process that is not only technically feasible but also economically competitive.

Elucidation of Reaction Mechanisms and Kinetics in Methyl Diethylcarbamate Chemistry

Mechanistic Pathways of Carbamate (B1207046) Formation and Transformation

The formation and subsequent chemical transformations of methyl diethylcarbamate are characterized by distinct mechanistic pathways. These pathways dictate the conditions required for the reaction and the nature of the products formed. The primary route to synthesize carbamates involves nucleophilic substitution, while transformations often occur via thermal elimination reactions.

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This class of reactions involves an electron-rich species, the nucleophile, attacking an electron-deficient substrate, displacing a leaving group. masterorganicchemistry.compressbooks.pub The most common industrial method for forming carbamates is the reaction of an amine with a chloroformate ester. wikipedia.org In the case of this compound, this involves the reaction of diethylamine (B46881) with methyl chloroformate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine acts as the nucleophile, donating its lone pair of electrons to the electrophilic carbonyl carbon of methyl chloroformate. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A base, often a second equivalent of the amine, is typically used to neutralize the hydrochloric acid byproduct. wikipedia.org

This mechanism can be further classified based on the timing of bond formation and breakage.

SN2-like Pathway: The reaction can be viewed as a bimolecular process (SN2), where the rate is dependent on the concentration of both the amine and the chloroformate. pressbooks.publibretexts.org This is a concerted, single-step process where the nucleophile attacks as the leaving group departs, proceeding through a high-energy transition state rather than a stable intermediate. libretexts.org

Addition-Elimination (Stepwise) Pathway: More accurately for acyl compounds, the reaction is a stepwise process involving the distinct formation and then breakdown of the tetrahedral intermediate. This is the generally accepted mechanism for nucleophilic acyl substitution. researchgate.net

The specific pathway can be influenced by factors such as the solvent, the nature of the reactants, and the reaction conditions. For example, studies on the methanolysis of substituted benzoyl bromides suggest that both a direct displacement (SN2-like) and a carbonyl addition-elimination channel can operate simultaneously.

When subjected to high temperatures in the gas phase, alkyl carbamates undergo elimination reactions, a process known as pyrolysis. While specific studies on this compound are not prevalent, the mechanism can be inferred from related N,N-dialkylcarbamates. These reactions are typically unimolecular and follow first-order kinetics.

The generally accepted mechanism for the pyrolysis of carbamates that possess at least one hydrogen atom on the carbon atom beta to the nitrogen involves a concerted, intramolecular elimination via a six-membered cyclic transition state. mdpi.com In this pericyclic reaction, the carbonyl oxygen acts as an internal base, abstracting a beta-hydrogen from one of the ethyl groups. This leads to the simultaneous cleavage of the C-H and C-O bonds and the formation of a C=C double bond, yielding an alkene (ethene), an unstable carbamic acid intermediate which rapidly decomposes to carbon dioxide, and the corresponding amine (methylamine from the methoxy (B1213986) group is not the expected pathway). The primary products from the pyrolysis of methyl N,N-diethylcarbamate are expected to be ethene and methyl carbamate, which itself can decompose further at higher temperatures.

Studies on analogous esters, such as methyl mandelate (B1228975), show a homogeneous, unimolecular, first-order decomposition in the gas phase. nih.gov This supports the general kinetic behavior expected for the pyrolysis of this compound.

The distinction between concerted and stepwise mechanisms is a central theme in understanding chemical reactivity. nih.gov A concerted reaction occurs in a single step with all bond-making and bond-breaking occurring simultaneously through one transition state. libretexts.org A stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. libretexts.org

Carbamate Transformation (Pyrolysis): The gas-phase elimination of carbamates is often cited as an example of a concerted pericyclic reaction. The syn-elimination proceeds through a six-membered ring transition state without the formation of an intermediate. mdpi.com However, the boundary between concerted and stepwise pathways can be blurred. Some computational studies on similar reactions suggest that what appears to be a concerted process may involve a "concerted non-synchronous" mechanism, where bond-breaking and -forming are not perfectly simultaneous, or may even proceed through a very short-lived, unstable intermediate. nih.gov For some complex cycloadditions, concerted and stepwise diradical pathways can be energetically competitive. nih.gov In the case of carbamate pyrolysis, the concerted pathway is generally favored and provides the simplest and most consistent explanation for the observed stereochemistry and kinetics.

Kinetic Analysis of this compound Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. This involves determining rate laws, rate coefficients, and the energetic parameters of the reaction.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants.

Formation (Nucleophilic Substitution): For the formation of this compound from diethylamine and methyl chloroformate, the reaction is expected to follow second-order kinetics, consistent with a bimolecular mechanism. pressbooks.pub

Rate Law: Rate = k[Diethylamine][Methyl Chloroformate]

Transformation (Pyrolysis): The thermal decomposition of this compound in the gas phase is a unimolecular process and is expected to follow first-order kinetics.

Rate Law: Rate = k[this compound]

The rate depends only on the concentration of the carbamate. Kinetic studies on the analogous pyrolysis of methyl mandelate found the reaction to be unimolecular and to obey a first-order rate law. nih.gov The rate coefficient (k) is highly dependent on temperature, a relationship described by the Arrhenius equation.

The following table presents kinetic data for an analogous gas-phase elimination reaction, illustrating the parameters used to define the rate coefficient.

Table 1: Example Arrhenius Parameters for the Gas-Phase Elimination of Methyl Mandelate nih.gov

| Parameter | Value | Unit |

| Temperature Range | 379.5 - 440 | °C |

| log A (Pre-exponential Factor) | 12.70 ± 0.14 | s⁻¹ |

| Eₐ (Activation Energy) | 206.5 ± 1.9 | kJ/mol |

This data is for an analogous methyl ester pyrolysis and serves as an illustrative example.

The rate of a chemical reaction is determined by the activation energy (Eₐ), which is the minimum energy required to initiate the reaction. researchgate.net This and other thermodynamic parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate coefficient. ncsu.edu

For the pyrolysis of carbamates, the activation energy represents the energy needed to achieve the strained six-membered cyclic transition state. Thermogravimetric analysis (TGA) is a common technique used to study the kinetics of solid-state and decomposition reactions, from which these parameters can be calculated. mdpi.commdpi.com

The activation energy for the pyrolysis of various biomass components, which involves the breaking of complex organic structures, typically ranges from approximately 80 to over 200 kJ/mol. mdpi.comresearchgate.net The pyrolysis of methyl mandelate, for instance, has a high activation energy of 206.5 kJ/mol, indicating that a significant amount of thermal energy is required for its decomposition. nih.gov

The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. For the cyclic intramolecular elimination of carbamates, a negative entropy of activation is expected. This is because the formation of a highly ordered cyclic transition state from a more freely rotating acyclic reactant leads to a decrease in entropy.

The following table summarizes the key thermodynamic and kinetic parameters and their significance.

Table 2: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description |

| Activation Energy | Eₐ | The minimum energy required for a reaction to occur. researchgate.net |

| Pre-exponential Factor | A | The frequency of collisions in the correct orientation to react. researchgate.net |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. ncsu.edu |

| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state, reflecting the degree of order. ncsu.edu |

| Gibbs Free Energy of Activation | ΔG‡ | The change in free energy between the reactants and the transition state; determines the reaction rate. ncsu.edu |

Influence of Solvent Effects on Reaction Kinetics

The solvent in which a reaction occurs can significantly influence its rate and mechanism. This is due to the differential stabilization of the reactants, transition states, and products by the solvent molecules. While specific kinetic data for the solvolysis or decomposition of this compound across a range of solvents is not extensively documented in publicly available literature, the principles of solvent effects can be understood from studies on analogous compounds like other carbamates and related esters.

Generally, the rate of a reaction is accelerated in a solvent that better stabilizes the transition state relative to the reactants. For reactions that proceed through a polar or charged transition state, polar solvents are often found to increase the reaction rate. For instance, in SN1-type reactions, polar protic solvents can stabilize the carbocation intermediate, thereby speeding up the reaction.

In the context of carbamate chemistry, the nature of the solvent has been shown to be a critical factor. For example, studies on the decomposition of aromatic poly(carbamates) have demonstrated that the rate of depolymerization is sensitive to the dielectric constant of the environment. Specifically, for certain systems, the rate is tolerant to low dielectric environments, while for others, it is not. researchgate.net The decomposition of N,N-dialkyl dithiocarbamates, which share structural similarities with diethylcarbamates, has been shown to follow first-order kinetics in buffered aqueous solutions.

Furthermore, the solvolysis of 4-morpholinecarbonyl chloride, a related acyl chloride, in various aqueous binary mixtures of acetone, ethanol (B145695), and methanol (B129727), showed that the reaction rate increases with the increasing ionizing power of the solvent. scispace.com This is consistent with a mechanism that involves a polar transition state. The data from this study, illustrating the effect of solvent composition on the rate constant, is presented in the table below.

| Solvent (v/v) | Rate Constant (k x 10-2 s-1) at 35.0 °C |

|---|---|

| 100% H2O | 5.50 |

| 90% Acetone | 0.0112 |

| 80% Acetone | 0.0465 |

| 70% Acetone | 0.133 |

| 100% Ethanol | 0.00135 |

| 90% Ethanol | 0.00627 |

| 80% Ethanol | 0.0163 |

| 100% Methanol | 0.00603 |

| 90% Methanol | 0.0245 |

| 80% Methanol | 0.0617 |

This data is for the solvolysis of 4-morpholinecarbonyl chloride and is presented to illustrate the general principles of solvent effects on related compounds. scispace.com

Theoretical studies on the aminolysis of O-methyl-N-methylcarbamate, a close analogue of this compound, have also highlighted the role of the reaction medium. These studies suggest that interactions with the solvent can influence the stability of intermediates and transition states, although in some cases, the solvent effects may not dramatically alter the preferred reaction mechanism. rsc.orglibretexts.org

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For complex reactions, theoretical approaches can map out potential energy surfaces, identify transition states, and calculate kinetic parameters, offering insights that are often difficult to obtain experimentally.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on a potential energy surface, connecting a transition state to its corresponding reactants and products. This method is invaluable for confirming that a calculated transition state indeed connects the desired reactants and products and for visualizing the geometric changes that occur along the reaction pathway.

While no specific IRC analyses for reactions of this compound are readily available, studies on similar carbamate systems demonstrate the utility of this approach. For example, in the theoretical investigation of the hydrolysis of methyl carbamate, IRC calculations would be used to follow the trajectory from the transition state of the nucleophilic attack of water on the carbonyl carbon to the formation of the tetrahedral intermediate and subsequent products. researchgate.net Similarly, for the aminolysis of O-methyl-N-methylcarbamate, IRC analysis would elucidate the structural evolution from the reactants, through the transition state, to the final products. libretexts.org

An IRC plot typically shows the energy of the system as a function of the reaction coordinate. Key points along this coordinate represent the reactants, transition state, and products, providing a clear energetic profile of the reaction.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental theory in chemical kinetics that provides a framework for calculating the rate constants of elementary reactions. TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). The rate of the reaction is then determined by the rate at which this activated complex proceeds to form products.

The central equation of TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). This allows for the calculation of reaction rates from first principles, provided that the properties of the reactants and the transition state can be accurately computed.

In the context of this compound chemistry, TST can be applied to various potential reactions, such as hydrolysis or aminolysis. For instance, in a computational study of the aminolysis of a model carbamate, TST would be used to calculate the activation energies and pre-exponential factors for different proposed mechanisms (e.g., concerted versus stepwise). A theoretical study on the aminolysis of methomyl, another carbamate, utilized computational methods to investigate various pathways, including uncatalyzed, base-catalyzed, and water-catalyzed processes. rsc.org The calculated energy barriers for each pathway provide insight into the most favorable reaction mechanism under different conditions.

Below is a table summarizing hypothetical findings from a TST study on a carbamate aminolysis reaction, illustrating the kind of data that can be obtained.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Relative Rate |

|---|---|---|---|

| Concerted | None | 25.0 | 1 |

| Stepwise (BAC2) | None | 26.5 | 0.14 |

| Stepwise (E1cB) | None | 28.0 | 0.03 |

| Stepwise (BAC2) | Water | 18.0 | 1.8 x 105 |

| Stepwise (E1cB) | Base (OH-) | 15.0 | 2.5 x 107 |

This table presents hypothetical data for a carbamate aminolysis reaction to illustrate the application of Transition State Theory. The values are representative of typical findings in such studies. rsc.org

By comparing the calculated activation energies for different pathways, researchers can predict the dominant reaction mechanism. In the hypothetical case above, the base-catalyzed E1cB mechanism would be the most favorable. Such theoretical studies, combining IRC analysis and TST, are essential for a comprehensive understanding of the chemical reactivity of compounds like this compound.

Sophisticated Spectroscopic and Analytical Characterization of Methyl Diethylcarbamate

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of methyl diethylcarbamate. By probing the interactions of the molecule with electromagnetic radiation, different spectroscopic methods provide unique and complementary information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule: the methyl protons of the ethyl groups, the methylene (B1212753) protons of the ethyl groups, and the protons of the methoxy (B1213986) group.

Ethyl Groups (-CH₂CH₃): The two ethyl groups attached to the nitrogen atom are chemically equivalent. The methyl protons (CH₃) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂) will appear as a quartet due to coupling with the neighboring methyl protons. The electron-withdrawing effect of the nitrogen atom will cause these signals to be downfield from those in a simple alkane.

Methoxy Group (-OCH₃): The three protons of the methyl group attached to the oxygen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is also expected to be in the downfield region due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are anticipated:

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate (B1207046) group is the most deshielded carbon and will appear significantly downfield, typically in the range of 155-175 ppm.

Ethyl Group Carbons (-CH₂CH₃): Two signals will correspond to the carbons of the ethyl groups. The methylene carbons (-CH₂) will be more deshielded than the methyl carbons (-CH₃) due to their proximity to the nitrogen atom.

Methoxy Carbon (-OCH₃): A single signal will represent the carbon of the methoxy group.

Based on data from analogous structures like N,N-dimethylcarbamates and other ethyl-substituted compounds, the predicted chemical shifts are summarized in the table below. rsc.orgwisc.edu

| Predicted NMR Data for this compound | |

| ¹H NMR | Predicted Chemical Shift (ppm) |

| -N(CH₂CH₃)₂ | ~3.3 (quartet) |

| -N(CH₂CH₃)₂ | ~1.2 (triplet) |

| -OCH₃ | ~3.7 (singlet) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~156 |

| -N(CH₂)₂ | ~42 |

| -OCH₃ | ~52 |

| -N(CH₂CH₃)₂ | ~14 |

This interactive table summarizes the predicted NMR spectral data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. These techniques are excellent for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to the carbamate functional group. Key expected vibrational bands include:

C=O Stretching: A very strong and sharp absorption band is expected in the region of 1700-1720 cm⁻¹. This is one of the most characteristic peaks for carbamates.

C-N Stretching: A strong band corresponding to the stretching of the tertiary amine C-N bond is expected around 1100-1300 cm⁻¹.

O-C-O Stretching: The stretching vibrations of the ester part of the carbamate (O-C-O) will give rise to strong bands, typically in the 1000-1250 cm⁻¹ region.

C-H Stretching: Bands corresponding to the stretching of C-H bonds in the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in Raman, symmetric vibrations often produce stronger signals. For this compound, the symmetric stretching of the C-N-C skeleton and the C-O-C bonds would be expected to yield characteristic Raman signals. Data from the closely related methyl dimethylcarbamate (B8479999) shows Raman activity that can be used for comparison. nih.gov

| Characteristic Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1700 - 1720 |

| C-N Stretch | 1100 - 1300 |

| O-C-O Stretch | 1000 - 1250 |

This interactive table outlines the primary vibrational modes and their expected spectral regions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In a typical Electron Ionization (EI) mass spectrum, this compound (molecular weight: 131.18 g/mol ) would produce a molecular ion peak ([M]⁺) at m/z = 131. The fragmentation pattern would likely involve the following key fragment ions:

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 100.

Loss of an ethyl group (-CH₂CH₃) resulting in a fragment at m/z = 102.

Cleavage of the amide bond, leading to the formation of the diethylamino cation [(CH₃CH₂)₂N]⁺ at m/z = 72.

A McLafferty rearrangement is also possible if a gamma-hydrogen is available.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z = 132. This is particularly useful for confirming the molecular weight with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) on this precursor ion can then be used to induce and analyze fragmentation for structural confirmation. nih.govresearchgate.net

| Predicted Mass Spectrometry Fragments for this compound | |

| Ion | m/z |

| [M+H]⁺ (ESI) | 132 |

| [M]⁺ (EI) | 131 |

| [M-OCH₃]⁺ | 100 |

| [M-C₂H₅]⁺ | 102 |

| [(C₂H₅)₂N]⁺ | 72 |

This interactive table shows the predicted mass-to-charge ratios for key ions of this compound.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The carbamate functional group in this compound contains a carbonyl group and non-bonding electrons on the oxygen and nitrogen atoms, which act as a chromophore. Two primary electronic transitions are expected:

n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen) to an anti-bonding π* orbital of the carbonyl group. This is a "forbidden" transition, resulting in a weak absorption band at a longer wavelength, typically in the 270-300 nm range for carbonyl compounds. masterorganicchemistry.com

π → π* transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. This is an "allowed" transition, resulting in a strong absorption band at a shorter wavelength, generally below 200 nm. masterorganicchemistry.com

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. wpmucdn.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, allowing for accurate purity assessment and quantification.

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

A typical GC-MS method for analyzing this compound would involve:

Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into a heated port where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. A common choice would be a column with a non-polar or mid-polarity stationary phase, such as an HP-5ms (5% phenyl-methylpolysiloxane). youngin.comspkx.net.cn The components of the mixture are separated based on their boiling points and interactions with the stationary phase. This compound, being a relatively small and non-polar molecule, would have a moderate retention time under standard temperature programming conditions.

Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to a spectral library or by analyzing the fragmentation pattern as described in section 4.1.3.

For purity assessment, the area of the this compound peak in the chromatogram is compared to the total area of all peaks. For quantification, a calibration curve is typically generated using standards of known concentration, and the concentration of the analyte in the unknown sample is determined by interpolation. youngin.comspkx.net.cn The use of an internal standard can improve the accuracy and reproducibility of the quantification. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of carbamate compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity for effective separation from impurities or other components in a mixture.

Methodology and Findings:

While specific, dedicated research on the HPLC analysis of this compound is not extensively detailed in publicly available literature, a standard methodology can be outlined based on established protocols for N-methylcarbamates and related esters. A typical analysis would involve a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The gradient of this mobile phase—the changing ratio of aqueous to organic solvent over time—is optimized to achieve a sharp, well-defined peak for this compound with a stable retention time, ensuring its separation from any potential reactants or degradation products. Detection is commonly performed using a UV detector, as the carbamate functional group exhibits absorbance in the lower UV range (approximately 200-230 nm).

The data obtained from HPLC analysis is crucial for determining the purity of a sample. The peak area corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate a percentage purity.

Table 1: Representative HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl) | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes the compound from the column; composition is adjusted for optimal separation. |

| Detection | UV-Vis Detector (e.g., at 220 nm) | Quantifies the compound based on its light absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and influences retention time and peak shape. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times by maintaining a constant environment. |

This table represents a generalized method for carbamate analysis and would require specific optimization for this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice, bond lengths, and bond angles, confirming the molecule's absolute structure.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require cryo-crystallography techniques, where the compound is crystallized and maintained at very low temperatures.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates are not available. Such a study would be a valuable contribution to the full structural elucidation of this compound in the solid state.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This method provides an empirical validation of a compound's chemical formula and is a critical test of its purity. The experimentally measured percentages of each element are compared against the theoretically calculated values derived from the molecular formula.

For this compound, the molecular formula is C₆H₁₃NO₂. The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. A close correlation between the experimental and theoretical values (typically within ±0.4%) is considered confirmation of the compound's identity and purity.

**Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₆H₁₃NO₂) **

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Expected) |

|---|---|---|---|

| Carbon (C) | C₆ | 54.94% | 54.94% ± 0.4% |

| Hydrogen (H) | H₁₃ | 9.99% | 9.99% ± 0.4% |

| Nitrogen (N) | N | 10.68% | 10.68% ± 0.4% |

| Oxygen (O) | O₂ | 24.39% | 24.39% ± 0.4% |

| Molecular Weight | C₆H₁₃NO₂ | 131.18 g/mol | N/A |

The experimental values shown are the expected target range for a pure sample.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Carbon |

| Hydrogen |

| Nitrogen |

Computational and Theoretical Chemistry Studies on Methyl Diethylcarbamate

Quantum Mechanical Calculations for Molecular Structure and Energetics

Quantum mechanics (QM) forms the fundamental basis for modern computational chemistry, allowing for the calculation of molecular structures, energies, and other properties from first principles. dtic.mil These calculations involve solving the Schrödinger equation for a given molecular system, which, for molecules larger than hydrogen, requires approximations and numerical methods. dtic.mil The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set used to describe the atomic orbitals. dtic.milmit.edu

Density Functional Theory (DFT) has become a popular and robust method for studying the electronic structure of molecules like methyl diethylcarbamate. numberanalytics.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. numberanalytics.comreddit.com

Investigations into related carbamates, such as methyl N,N-dimethylcarbamate, often employ DFT to explore molecular geometries and the energetics of different conformations. acs.org For instance, DFT calculations can be used to optimize the ground state geometry, identifying the most stable arrangement of atoms. These studies often find that the carbamate (B1207046) group (N-C(=O)O) prefers a planar or near-planar arrangement to maximize resonance stabilization. The calculated bond lengths and angles from DFT studies generally show good agreement with experimental data where available. researchgate.net Furthermore, DFT is utilized to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods include Hartree-Fock (HF) theory and more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which systematically improve upon the HF approximation by including electron correlation. numberanalytics.comresearchgate.net While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark-quality results for smaller molecules. numberanalytics.com For example, calculations on the simpler methylcarbamate have utilized both HF and MP2 methods to study its structure and potential energy functions. researchgate.net

The choice of basis set is a critical aspect of both DFT and ab initio calculations. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost significantly. mit.edu Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). mit.eduresearchgate.net The selection involves a trade-off between the desired accuracy for the property being investigated and the computational feasibility for the size of the molecule. mit.edu For a molecule like this compound, a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is often considered a good choice for obtaining reliable geometric and energetic data. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotations around the C-N bond and the C-O bonds are of particular interest. By mapping the energy of the molecule as a function of these rotational angles, a potential energy surface (PES) can be generated. researchgate.net This surface reveals the low-energy (stable) conformations and the energy barriers that separate them. researchgate.net

The rotation around the C-N amide bond in carbamates is a key conformational process. Due to the partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl group, this rotation is restricted, leading to a significant energy barrier. acs.org Computational studies on analogous carbamates have quantified this barrier. For methyl N,N-dimethylcarbamate, calculations at the MP2/6-31+G* level determined the gas-phase rotational barrier. acs.org

The height of this barrier determines the rate of interconversion between the conformers at a given temperature. The relative energies of the stable conformers dictate the conformational equilibrium. Computational methods can predict these energy differences, allowing for an estimation of the population of each conformer at thermal equilibrium. acs.org

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Methyl N,N-dimethylcarbamate | MP2/6-31+G* | Data not specified in snippets |

This table is representative of the type of data obtained from computational studies on analogous carbamates. Specific values for this compound would require dedicated calculations.

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. numberanalytics.com

Steric Effects : These arise from the spatial repulsion between bulky groups. libretexts.org In this compound, the ethyl groups are larger than the methyl groups of its dimethyl analog. This increased steric bulk can influence the preferred rotational angles of the ethyl groups and may slightly alter the geometry around the nitrogen atom to minimize steric clash. lumenlearning.com The most stable conformations will arrange the ethyl groups to minimize these unfavorable interactions. lumenlearning.com

Electronic Effects : These include resonance and hyperconjugation. The primary electronic effect in carbamates is the resonance stabilization involving the nitrogen lone pair, the carbonyl π-system, and the ester oxygen. This effect favors a planar arrangement of the O=C-N atoms. Hyperconjugative interactions, which involve the delocalization of electron density from σ-bonds into adjacent empty or partially filled orbitals, can also play a role in stabilizing certain conformations, particularly staggered arrangements around C-C and C-N single bonds. msu.edu The interplay between maximizing resonance (favoring planarity) and minimizing steric strain (which may require deviation from planarity) ultimately determines the molecule's preferred shape. rsc.org

Electronic Structure and Reactivity Descriptors

Computational methods provide valuable descriptors of a molecule's electronic structure, which can be used to predict its reactivity. DFT calculations are particularly useful for this purpose. researchgate.net

Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—include:

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. researchgate.net

Ionization Potential and Electron Affinity : The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms as sites of negative potential.

These descriptors help in understanding where and how this compound might react with other chemical species, providing a theoretical foundation for its chemical behavior.

| Descriptor | Definition | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the nitrogen and carbonyl oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized primarily on the carbonyl carbon and oxygen atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderately large gap is expected, typical for a stable organic ester. |

| MEP Negative Region | Electron-rich areas, susceptible to electrophilic attack. | Expected around the carbonyl oxygen atom. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen and the two oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the carbonyl group (C=O), specifically the antibonding π* orbital. The interaction between these orbitals governs the molecule's chemical behavior.

Computational studies on similar carbamate esters and dithiocarbamates provide representative data for what would be expected from an analysis of this compound. aimspress.comnih.govnih.gov These calculations help in understanding the electronic transitions and reactivity patterns. For instance, a smaller HOMO-LUMO gap indicates higher potential for biological activity and chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Carbamate-like Structures

This table presents illustrative data based on typical findings for carbamate and related structures, as specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | ~ -0.5 to 0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ~ 6.0 to 8.0 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Data is synthesized for illustrative purposes based on general values for organic molecules and related compounds in search results.

Natural Bond Orbital (NBO) and AIM Analyses

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex molecular orbitals into a more intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. nih.govnih.gov This analysis is invaluable for understanding hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. aimspress.com

In the context of the carbamate functional group, NBO analysis reveals significant resonance stabilization. mdpi.com The lone pair electrons on the nitrogen atom (nN) and the alkoxy oxygen atom (nO) delocalize into the antibonding π* orbital of the carbonyl group (πC=O). These interactions, specifically nN → πC=O and nO → π*C=O, are characteristic of the "amide-ester" hybrid nature of carbamates and contribute to the planarity and rotational barrier of the C-N bond. mdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their importance.

Atoms in Molecules (AIM) theory is another topological method used to analyze the electron density, defining chemical bonds and atomic interactions based on the topology of the electron density field (ρ(r)). researchgate.net While detailed AIM studies on this compound are scarce, this analysis would typically be used to characterize the nature of its covalent bonds (e.g., C-N, C=O, C-O) by locating bond critical points and analyzing the properties of the electron density at these points.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in a Carbamate Moiety

This table presents expected NBO interactions for the carbamate group based on general chemical principles and studies on related molecules. Specific E(2) values for this compound would require dedicated calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | High | Strong resonance stabilization, contributes to C-N bond's double bond character. |

| LP (2) O (ester) | π* (C=O) | Moderate | Resonance stabilization, typical of ester groups. |

| σ (C-H) | σ* (C-N) | Low | Standard hyperconjugation. |

LP = Lone Pair. E(2) values are qualitative estimates based on established chemical principles for carbamates.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.commdpi.com It maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, an MESP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This site is therefore the primary center for electrophilic attack and for forming hydrogen bonds as a hydrogen bond acceptor. mdpi.com The regions around the hydrogen atoms of the ethyl and methyl groups would exhibit positive potential, making them susceptible to interaction with nucleophiles. The nitrogen atom's potential is moderated by its involvement in resonance, making it less nucleophilic than a typical amine nitrogen.

Computational Modeling of Catalytic Processes Relevant to Carbamates

Computational modeling, particularly using Density Functional Theory (DFT), has become indispensable for elucidating the mechanisms of catalytic reactions involved in carbamate synthesis. mit.edursc.org These studies provide detailed energy profiles of reaction pathways, identify transition states, and clarify the role of the catalyst, which is often difficult to determine through experimental means alone. mit.edu

One significant area of research is the palladium-catalyzed synthesis of carbamates. DFT studies have been used to investigate the cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of alcohols. mdpi.comnih.gov These models show that the catalytic cycle typically involves steps such as oxidative addition of the aryl halide to the Pd(0) complex, followed by cyanate coordination, migratory insertion, and subsequent reaction with an alcohol to form the carbamate product. nih.govnih.gov Computational analysis of a Pd(PPh₃)₄-catalyzed pathway for forming a methyl carbamate derivative confirmed that the catalyst plays a crucial role in stabilizing intermediates and reducing activation barriers for key transformations. mit.edu

Another important route is the synthesis of carbamates using carbon dioxide (CO₂) as a C1 synthon, which is a more environmentally benign approach. researchgate.net Computational studies have investigated iridium-catalyzed reactions for the formation of allyl carbamates from CO₂, amines, and allyl chlorides. researchgate.net These models reveal a multi-step process where the catalyst facilitates the formation of an iridium-allyl intermediate, which is then attacked by a carbamate anion formed in situ from the reaction of CO₂ and the amine. researchgate.net These computational insights are vital for optimizing reaction conditions and designing more efficient and selective catalysts for sustainable carbamate production.

Advanced Research Applications of Methyl Diethylcarbamate in Organic Synthesis

Methyl Diethylcarbamate as a Key Reagent in Organic Transformations

The diethylcarbamate group, often installed using reagents like diethylcarbamoyl chloride (derived from diethylamine (B46881), a precursor related to this compound), is a cornerstone in various organic transformations. Its primary significance lies in its robustness and its ability to function as an outstanding directed metalation group (DMG). The aryl O-carbamate (ArOCONEt2) is recognized as one of the most powerful DMGs in directed ortho metalation (DoM) chemistry. nih.govacs.orgnih.gov This strategy involves the deprotonation of the aromatic ring at the position ortho to the carbamate (B1207046) group by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. nih.gov

Beyond DoM, the carbamate moiety is instrumental in other transformations. For instance, it participates in the anionic ortho-Fries (AoF) rearrangement, where the carbamoyl (B1232498) group migrates from the oxygen to an ortho-lithiated carbon on the aromatic ring, yielding functionalized salicylamides. acs.orgresearchgate.net This rearrangement provides a powerful method for synthesizing highly substituted aromatic compounds that are otherwise difficult to access. researchgate.net

The reactivity of carbamates extends to serving as precursors for other functional groups. For example, dimethylcarbonate (DMC), a related and simpler carbamate, is a valuable methylating agent that can replace more hazardous reagents like methyl halides. nih.gov While not this compound itself, the principles of carbamate reactivity are broadly applicable. The functional group's stability and predictable reactivity make it a reliable component in multi-step synthetic sequences.

Strategies Employing Carbamate Moieties as Protecting Groups for Amines and Amino Acids

Carbamates are among the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comacs.org The carbamate functional group renders the nitrogen atom significantly less nucleophilic by delocalizing its lone pair of electrons into the adjacent carbonyl group. youtube.com This "taming" of the amine's reactivity prevents unwanted side reactions under various conditions, including acidic environments. youtube.com

Key features of carbamates as protecting groups include:

Ease of Installation: They can be readily attached to amines. masterorganicchemistry.com

Stability: They are inert to a broad spectrum of reaction conditions. masterorganicchemistry.com

Facile Removal: They can be cleaved under specific and often mild conditions, which can be tuned based on the structure of the carbamate, without affecting other sensitive functional groups like amides. masterorganicchemistry.comorganic-chemistry.org

While the most common carbamate protecting groups are Boc (tert-butoxycarbonyl), Cbz (carbobenzyloxy), and Fmoc (9-fluorenylmethoxycarbonyl), the underlying principle is universal to the carbamate family. masterorganicchemistry.com The choice of a specific carbamate allows for orthogonal deprotection strategies, where different protecting groups on the same molecule can be removed selectively under distinct conditions (e.g., acidic, basic, or hydrogenation). masterorganicchemistry.com For example, methyl carbamates can be deprotected via nucleophilic acyl substitution using strong nucleophiles. youtube.com The removal of carbamates can also be achieved using reagents like TBAF in THF or with diethylenetriamine, which offers a chemoselective method for cleaving unactivated carbamates. organic-chemistry.org Enzymatic methods have also been developed for the deprotection of certain carbamates under very mild conditions, which is particularly useful for sensitive substrates. google.com

Integration of this compound in Complex Molecule Synthesis

The strategic use of the diethylcarbamate group is crucial in the total synthesis of complex natural products and bioactive molecules. nih.govnih.gov Its role as a powerful directed metalation group allows for the precise and sequential introduction of substituents onto aromatic rings, a common feature in many complex structures. nih.govresearchgate.net

The DoM strategy using aryl O-carbamates has been successfully applied to:

Iterative DoM Sequences: Allowing for the synthesis of contiguously 1,2,3- and 1,2,3,4-substituted aromatic derivatives which are challenging to prepare by other means. acs.orgresearchgate.net

Synthesis of Polycyclic Aromatic Compounds: The directed metalation methodology is a valuable tool for constructing diverse polycyclic systems with various applications. acs.orgnih.gov

Combination with Cross-Coupling Reactions: The carbamate-directed lithiated species can be used in a variety of cross-coupling reactions, further expanding the range of accessible complex molecules. acs.orgnih.gov

A notable example is the synthesis of halobenzo[b]furans. An O-aryl carbamate can undergo ortho-lithiation, followed by reaction with an electrophile. Subsequent hydrolysis of the carbamate and cyclization delivers the desired benzofuran (B130515) core, demonstrating the utility of the carbamate as a linchpin in a multi-step transformation. researchgate.net

Carbamoylimidazolium Salts and Related Reagents in Synthesis

Carbamoylimidazolium salts are highly reactive and efficient carbamoylating agents, serving as stable and safer alternatives to reagents like phosgene (B1210022) or carbamoyl chlorides. organic-chemistry.orgresearchgate.net These salts are typically prepared by treating a secondary amine, such as diethylamine, with N,N'-carbonyldiimidazole (CDI), followed by methylation (e.g., with iodomethane). organic-chemistry.orgresearchgate.netresearchgate.net

The enhanced reactivity of carbamoylimidazolium salts compared to their neutral carbamoylimidazole precursors is attributed to the "imidazolium effect," which significantly accelerates nucleophilic substitution at the carbonyl carbon. organic-chemistry.orgresearchgate.net These reagents demonstrate remarkable versatility, reacting with a wide array of nucleophiles under mild conditions to produce various functional groups in high yields, often without the need for chromatographic purification. organic-chemistry.orgresearchgate.net

| Nucleophile | Product |

| Amines | Ureas |

| Alcohols/Phenols | Carbamates |

| Thiols | Thiocarbamates |

| Carboxylic Acids | Amides |

Table showing the products from reactions of carbamoylimidazolium salts with various nucleophiles. organic-chemistry.orgresearchgate.net

This methodology has been successfully applied in parallel solution-phase synthesis for the creation of compound libraries and in the targeted synthesis of complex molecules, including Weinreb amides and fused bicyclic amides. researchgate.net Similarly, N-alkyl carbamoylimidazoles, which can be synthesized from CDI and primary ammonium (B1175870) salts, act as effective surrogates for hazardous isocyanates. nih.gov

Directed Metalation Strategies Involving Carbamates

The O-carbamate group, particularly the O-aryl N,N-diethylcarbamate (ArOCONEt2), is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govnih.gov The DoM reaction facilitates the regioselective functionalization of aromatic rings at the position ortho to the DMG. nih.gov

The general mechanism involves two key steps:

Coordination and Deprotonation: A strong base, typically an alkyllithium (like s-BuLi) or a lithium amide (like LDA), coordinates to the carbonyl oxygen of the carbamate group. This coordination positions the base to abstract a proton from the adjacent ortho position on the aromatic ring, forming a thermodynamically stable ortho-lithiated intermediate. nih.gov

Electrophilic Quench: The resulting aryllithium species is then trapped by adding an electrophile (E+), leading to the formation of a 1,2-disubstituted aromatic product. nih.gov

A systematic study comparing the directing power of various DMGs showed the OCONEt2 group to be superior in many cases. researchgate.net This strategy has been significantly expanded to include new solvent systems and metalating agents, enabling these reactions to be performed in a more sustainable manner. nih.govacs.org Furthermore, the O-carbamate DMG has proven effective in more advanced synthetic strategies, including directed remote metalation (DreM) and DoM-halogen dance (HalD) sequences. acs.org

Environmental Transformation and Degradation Research of Methyl Diethylcarbamate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For methyl diethylcarbamate, this would primarily include photolysis, hydrolysis, and oxidation.

Photolytic Degradation Mechanisms

Hydrolysis in Aqueous and Varied pH Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of carbamates is significantly influenced by pH. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis is accelerated under alkaline (basic) conditions.